

# troubleshooting adhesion failure of polysulfide sealants on aluminum

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## Technical Support Center: Polysulfide Sealant Adhesion to Aluminum

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing adhesion failure of polysulfide sealants on aluminum substrates.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common causes of polysulfide sealant adhesion failure on aluminum?

**A1:** The most frequent causes of adhesion failure are related to improper surface preparation. Contaminants such as oils, grease, dirt, and the natural oxide layer on aluminum can act as a barrier between the sealant and the substrate, preventing a strong bond from forming.[\[1\]](#)[\[2\]](#) Other significant factors include using an inappropriate sealant for the specific aluminum alloy, incorrect mixing of two-part sealants, and adverse environmental conditions during application and curing.[\[3\]](#)

**Q2:** How critical is the time between surface preparation and sealant application?

**A2:** It is extremely critical. Aluminum rapidly forms a new oxide layer upon exposure to air. This process can begin in as little as 15 minutes.[\[4\]](#) Therefore, it is recommended to apply the

polysulfide sealant as soon as possible after the surface has been prepared and cleaned, ideally within a few hours, to ensure the best possible adhesion.[4]

Q3: Can the type of aluminum alloy affect sealant adhesion?

A3: Yes, the specific aluminum alloy can influence adhesion. Alloys such as the 2024 and 6061 series have different surface characteristics and may interact differently with sealants.[5][6][7][8] For instance, 2024 aluminum, which is high in copper, has poor corrosion resistance and may require more rigorous surface preparation or a specific primer to achieve optimal adhesion compared to 6061 aluminum.[6][7] It is crucial to consult the sealant manufacturer's recommendations for compatibility with specific alloys.

Q4: What are chemical conversion coatings, and are they necessary?

A4: Chemical conversion coatings, such as those applied using chromates (e.g., Alodine or Iridite) or non-chromium alternatives, create a thin, stable film on the aluminum surface.[2][9][10] This coating enhances corrosion resistance and provides an excellent base for sealant adhesion.[2][11] While not always mandatory, they are highly recommended for applications requiring long-term durability, especially in harsh environments.[11]

Q5: How do environmental conditions impact the curing and adhesion of polysulfide sealants?

A5: Environmental factors such as temperature and humidity play a significant role in the curing process of polysulfide sealants. High humidity can accelerate the curing of some sealants, while extreme temperatures can affect the sealant's viscosity and workability.[12] Applying the sealant outside the manufacturer's recommended temperature and humidity range can lead to improper curing and reduced adhesion.

## Troubleshooting Guide for Adhesion Failure

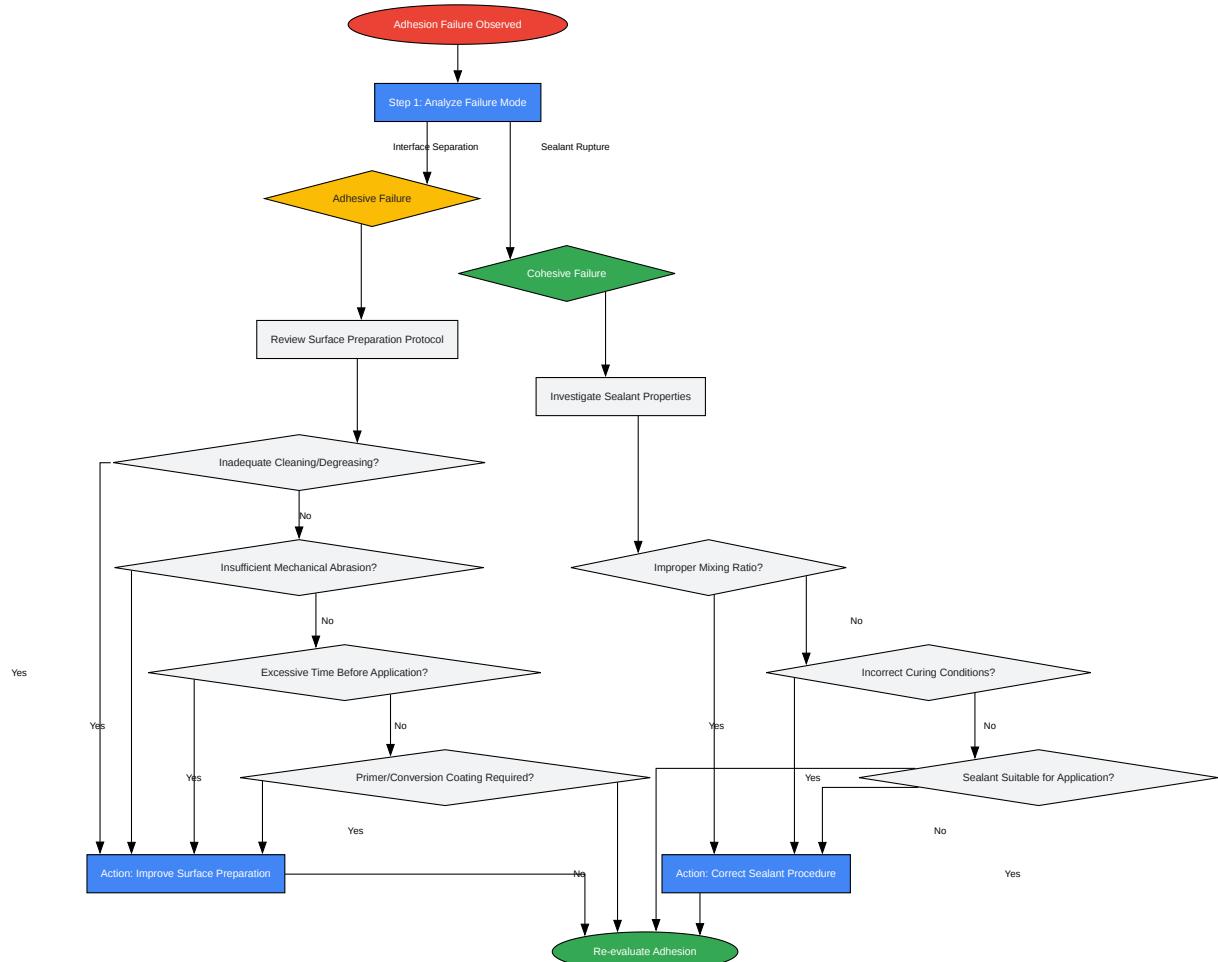
This guide provides a systematic approach to diagnosing and resolving adhesion failures of polysulfide sealants on aluminum.

Step 1: Analyze the Failure Mode

Carefully examine the failed bond to determine the nature of the failure. There are three primary failure modes:

- Adhesive Failure: The sealant pulls cleanly away from the aluminum surface. This indicates a problem at the interface, most likely due to improper surface preparation or contamination.
- Cohesive Failure: The sealant itself ruptures, leaving a layer of sealant on both the aluminum substrate and the pulled-off section. This suggests that the bond to the aluminum is stronger than the internal strength of the sealant. This is often the desired failure mode in a well-performing sealant.
- Substrate Failure: The aluminum substrate itself fails before the sealant bond. This is uncommon with polysulfide sealants on aluminum.

#### Troubleshooting Flowchart

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Caption: Troubleshooting workflow for polysulfide sealant adhesion failure.

## Quantitative Data Summary

The following table summarizes expected adhesion strength for polysulfide sealants on aluminum with different surface preparations. Actual values can vary based on the specific sealant, aluminum alloy, and application procedure.

Surface Preparation Method	Expected Adhesion Strength (Lap Shear)	Expected Failure Mode
Solvent Wipe Only	Low	Adhesive
Mechanical Abrasion (Sanding) + Solvent Wipe	Moderate to High	Adhesive/Cohesive
Chemical Conversion Coating + Primer	High	Cohesive

## Experimental Protocols

### Protocol 1: Surface Preparation of Aluminum for Polysulfide Sealant Application

This protocol outlines the steps for preparing an aluminum substrate to achieve optimal adhesion.

#### Materials:

- Mild alkaline degreaser
- Acetone or isopropyl alcohol
- Lint-free cloths
- 180-220 grit abrasive paper or pads
- Chemical conversion coating solution (optional, as per manufacturer's instructions)
- Primer (optional, as recommended by sealant manufacturer)

**Procedure:**

- Degreasing: Thoroughly clean the aluminum surface with a mild alkaline degreaser to remove oils and grease. Rinse with deionized water and dry completely.
- Solvent Wipe: Using a two-rag method, wipe the surface with acetone or isopropyl alcohol. Use one cloth to apply the solvent and a second, clean cloth to wipe it off before it evaporates.[13]
- Mechanical Abrasion: Uniformly abrade the surface with 180-220 grit abrasive paper to remove the oxide layer and create a surface profile.[13]
- Cleaning: Remove all abrasive residues using a clean, dry, lint-free cloth or oil-free compressed air.
- Chemical Treatment (Optional): Apply a chemical conversion coating or primer as per the manufacturer's instructions. This step should be performed in a well-ventilated area with appropriate personal protective equipment.
- Sealant Application: Apply the polysulfide sealant as soon as possible after the final cleaning step, and within the timeframe recommended by the sealant manufacturer (typically within a few hours).[4]

## Protocol 2: Adhesion-in-Peel Test (Modified from ASTM C794)

This test is used to assess the peel strength of the sealant on the prepared aluminum substrate.[14][15][16][17]

**Materials:**

- Prepared aluminum substrate
- Polysulfide sealant
- A strip of reinforcing cloth (e.g., cotton duck)

- Spacers to ensure uniform sealant thickness
- Tensile testing machine

**Procedure:**

- Specimen Preparation:
  - Apply a strip of masking tape to the prepared aluminum substrate, leaving an exposed area for the sealant.
  - Apply the polysulfide sealant to the exposed area at a uniform thickness (e.g., 2 mm).
  - Embed the reinforcing cloth into the sealant, ensuring good contact and leaving a "tail" of cloth free at one end to act as a grip.
  - Cure the sealant as per the manufacturer's instructions (typically 7-21 days at standard conditions).
- Testing:
  - Once cured, carefully cut the sealant along the edges of the cloth strip.
  - Mount the aluminum substrate in the lower jaw of the tensile testing machine.
  - Clamp the free end of the cloth strip in the upper jaw.
  - Pull the cloth at a 180° angle at a constant rate of 50 mm/min.
  - Record the force required to peel the sealant from the substrate.
- Analysis:
  - Calculate the average peel strength in Newtons per centimeter (N/cm) or pounds per inch (lbf/in).
  - Observe and record the failure mode (adhesive or cohesive).

## Protocol 3: Lap Shear Strength Test (Modified from ASTM D1002)

This test determines the shear strength of the sealant bond between two aluminum substrates.

[\[1\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Two prepared aluminum coupons per sample
- Polysulfide sealant
- Spacers or shims for consistent bond line thickness
- Tensile testing machine with appropriate grips

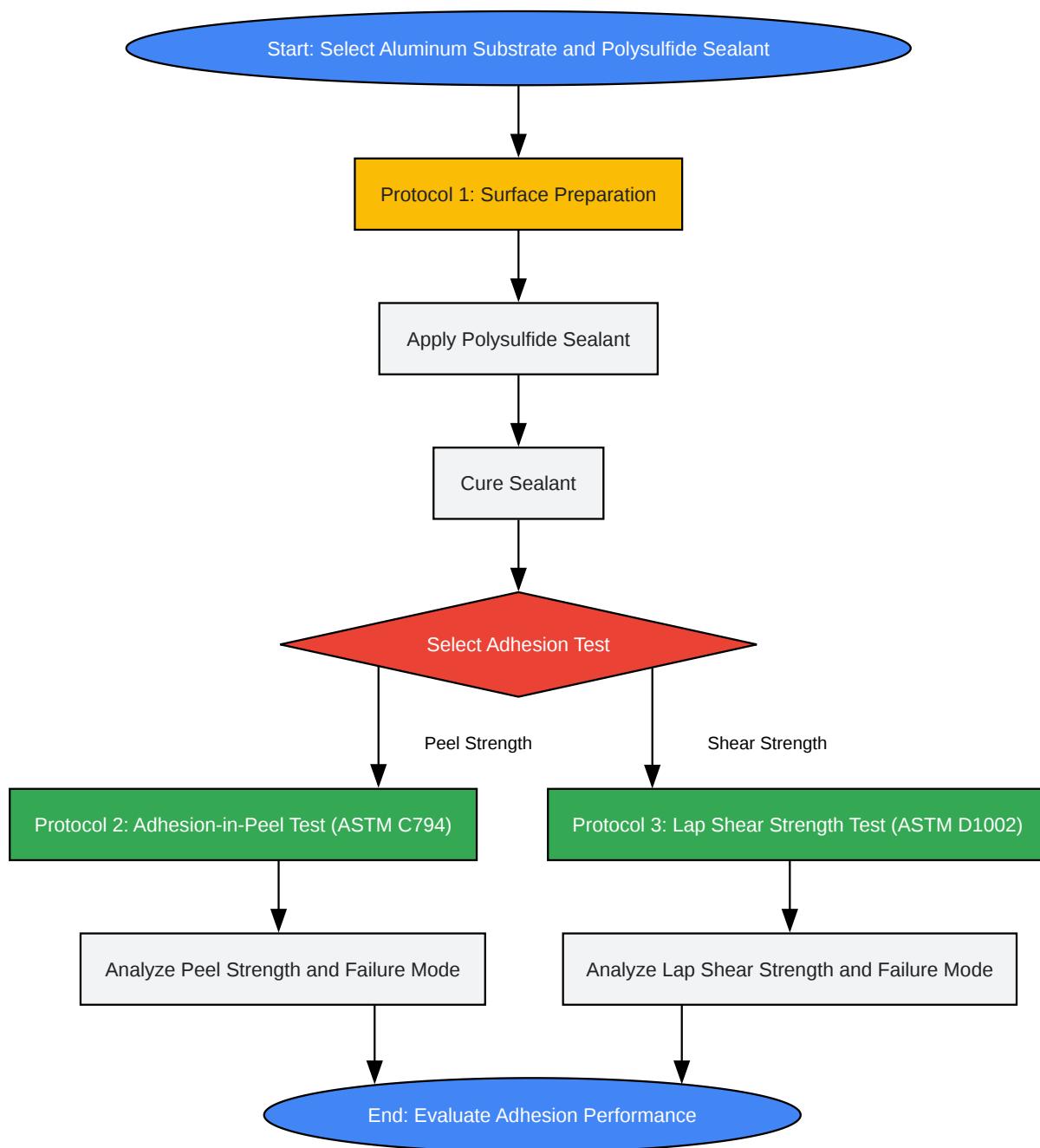
Procedure:

- Specimen Preparation:
  - Apply the polysulfide sealant to a defined area on one end of an aluminum coupon.
  - Place the second coupon over the sealant, creating a single lap joint with a specified overlap (e.g., 12.5 mm).
  - Use spacers to maintain a consistent bond line thickness.
  - Apply light pressure to ensure uniform sealant distribution and remove any excess.
  - Cure the assembly as per the sealant manufacturer's instructions.
- Testing:
  - Mount the cured lap shear specimen in the grips of the tensile testing machine.
  - Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.

[\[20\]](#)[\[21\]](#)

- Analysis:
  - Record the maximum load at failure.
  - Calculate the lap shear strength by dividing the maximum load by the bond area (in Megapascals or pounds per square inch).
  - Record the failure mode (adhesive or cohesive).

#### Experimental Workflow Diagram



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Caption: Workflow for preparing and testing polysulfide sealant adhesion on aluminum.

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